molecular formula C20H24N6O4 B11092854 1-(4-Nitrophenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine

1-(4-Nitrophenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine

Cat. No.: B11092854
M. Wt: 412.4 g/mol
InChI Key: DRXFIYDDLMOIPV-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine is a complex organic compound characterized by the presence of nitro groups and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine typically involves multi-step organic reactions. One common method includes:

    Nitration of Aromatic Compounds: The initial step often involves the nitration of aniline derivatives to introduce nitro groups. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures.

    Formation of Piperazine Derivatives: The next step involves the formation of piperazine derivatives through nucleophilic substitution reactions. This can be done by reacting the nitrated aromatic compound with piperazine in the presence of a suitable solvent like ethanol or methanol.

    Coupling Reactions: Finally, the coupling of the nitrophenyl and nitropiperazine derivatives is carried out using catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

    Oxidation: Although less common, the compound can be oxidized under strong oxidative conditions to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with Pd/C, tin(II) chloride, or iron powder with hydrochloric acid.

    Solvents: Ethanol, methanol, dichloromethane, and acetonitrile.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

    Amines: Reduction of nitro groups yields amines.

    Substituted Derivatives: Electrophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-Nitrophenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine depends on its application:

    Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro groups can participate in redox reactions, affecting cellular processes.

    Pathways Involved: The compound can influence pathways related to oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)piperazine: Lacks the additional nitro and piperazine groups, making it less complex.

    4-Nitro-1-(2-nitrophenyl)piperazine: Similar structure but with different positioning of nitro groups.

    1-(4-Nitrophenyl)-4-(piperazin-1-yl)benzene: Similar but lacks one nitro group.

Uniqueness

1-(4-Nitrophenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine is unique due to the presence of multiple nitro groups and piperazine rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C20H24N6O4

Molecular Weight

412.4 g/mol

IUPAC Name

1-(4-nitrophenyl)-4-(2-nitro-5-piperazin-1-ylphenyl)piperazine

InChI

InChI=1S/C20H24N6O4/c27-25(28)17-3-1-16(2-4-17)23-11-13-24(14-12-23)20-15-18(5-6-19(20)26(29)30)22-9-7-21-8-10-22/h1-6,15,21H,7-14H2

InChI Key

DRXFIYDDLMOIPV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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